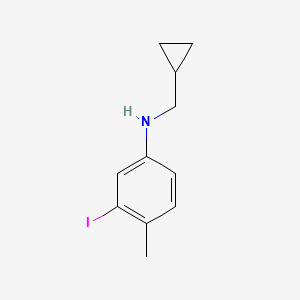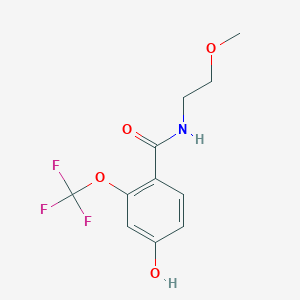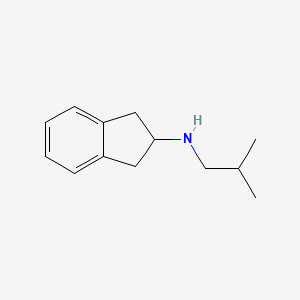
N-(cyclopropylmethyl)-3-iodo-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-3-iodo-4-methylaniline is an organic compound that features a cyclopropylmethyl group, an iodine atom, and a methylaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-3-iodo-4-methylaniline typically involves the introduction of the cyclopropylmethyl group and the iodine atom onto the aniline ring. One common method is the palladium-catalyzed cross-coupling reaction. For instance, cyclopropylmethyl bromide can be reacted with 3-iodo-4-methylaniline in the presence of a palladium catalyst and a suitable base to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(cyclopropylmethyl)-3-iodo-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-3-iodo-4-methylaniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Wirkmechanismus
The mechanism of action of N-(cyclopropylmethyl)-3-iodo-4-methylaniline involves its interaction with specific molecular targets. The cyclopropylmethyl group and iodine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological pathways and result in various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(cyclopropylmethyl)-4-iodoaniline: Similar structure but lacks the methyl group on the aniline ring.
N-(cyclopropylmethyl)-3-bromo-4-methylaniline: Similar structure but with a bromine atom instead of iodine.
N-(cyclopropylmethyl)-3-iodo-4-ethyl-aniline: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-(cyclopropylmethyl)-3-iodo-4-methylaniline is unique due to the presence of both the cyclopropylmethyl group and the iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H14IN |
|---|---|
Molekulargewicht |
287.14 g/mol |
IUPAC-Name |
N-(cyclopropylmethyl)-3-iodo-4-methylaniline |
InChI |
InChI=1S/C11H14IN/c1-8-2-5-10(6-11(8)12)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3 |
InChI-Schlüssel |
DCSUBPSDCUNYFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NCC2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12068068.png)



![Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate](/img/structure/B12068092.png)
![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)
